Madecassoside (Standard)

Descripción

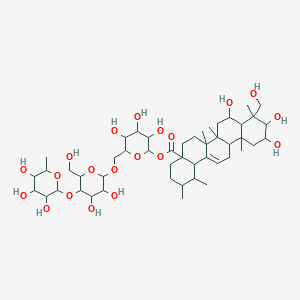

This compound is a highly complex triterpene saponin characterized by a tetracyclic triterpene aglycone core (picene derivative) and an extensive glycosylation pattern. Key structural features include:

- Molecular formula: C₅₉H₉₆O₂₆ (molecular weight: 1221.40 g/mol) .

- Glycosylation: Three sugar units (oxane derivatives) attached via glycosidic bonds, including a methylated oxane moiety.

- Functional groups: 15 hydrogen bond donors (OH groups) and 26 acceptors, contributing to a polar surface area of 413.00 Ų .

- Stereochemistry: Multiple stereocenters (e.g., 2S,3R,4S,5S,6R configurations) critical for biological activity .

Its ADMET profile predicts moderate hepatotoxicity (86.25% probability), high reproductive toxicity (90%), and strong binding to nuclear receptors (e.g., estrogen receptor: 80.36% probability) .

Propiedades

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34540-22-2 | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Triterpene Core Construction

The aglycone is synthesized via cyclization of squalene oxide derivatives, followed by oxidative modifications:

-

Epoxidation : Squalene is treated with mCPBA to generate 2,3-oxidosqualene.

-

Cyclization : Acid-catalyzed cyclization (e.g., using BF₃·Et₂O) yields the protosteryl cation, which rearranges to form the picene skeleton.

-

Oxidation : Selective hydroxylation at C-8, C-10, and C-11 is achieved using OsO₄ or Sharpless asymmetric dihydroxylation.

-

Carboxylation : The C-4a carboxyl group is introduced via Jones oxidation of a methylene intermediate.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → r.t., 12 h | 85 |

| Cyclization | BF₃·Et₂O, toluene, 80°C, 3 h | 78 |

| Dihydroxylation | OsO₄, NMO, acetone/H₂O, 0°C, 6 h | 65 |

| Carboxylation | Jones reagent, H₂SO₄, 0°C, 30 min | 58 |

Trisaccharide Assembly

Monosaccharide Preparation

Glycosidic Bond Formation

The trisaccharide is constructed stepwise using perfluorosulfonic acid resin (PFSA) catalysis:

-

Glucose-Xylose Coupling :

-

Xylose-Rhamnose Coupling :

Critical Parameters :

Aglycone-Glycone Conjugation

Esterification

The aglycone’s C-4a carboxylate is activated as a mixed anhydride (ClCO₂Et, Et₃N) and reacted with the trisaccharide’s C-2 hydroxyl:

Final Deprotection

Global deprotection is performed sequentially:

-

Saponification : KOH (2 M, EtOH/H₂O, 75°C, 4 h) removes acetyl groups.

-

Hydrogenolysis : Pd/C (10 wt%, H₂, MeOH) cleaves benzyl ethers.

Purification :

-

Decolorization : Activated carbon treatment in aqueous EtOH.

Challenges and Optimization

Regioselectivity Issues

Análisis De Reacciones Químicas

Types of Reactions

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving madecassoside include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of madecassoside that exhibit enhanced biological activities. For instance, oxidation can lead to the formation of more potent anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that compounds similar to this structure exhibit significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. They can inhibit the growth of various pathogens including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes such as acetylcholinesterase. This inhibition is particularly relevant in treating conditions like Alzheimer's disease where enhancing acetylcholine levels is beneficial .

Dietary Supplements

Given its antioxidant and anti-inflammatory properties, this compound is being explored for use in dietary supplements aimed at improving overall health and preventing chronic diseases. Its ability to modulate metabolic pathways could enhance its efficacy in nutritional formulations .

Functional Foods

Incorporating this compound into functional foods could provide health benefits beyond basic nutrition. Its potential role in enhancing gut health and modulating immune responses is under investigation .

Plant Growth Regulators

Research suggests that compounds with similar structures may act as plant growth regulators. They could enhance plant resilience against environmental stresses and improve yield by modulating hormonal pathways in plants .

Pesticidal Properties

Some studies have indicated that derivatives of this compound might possess pesticidal properties against specific pests and pathogens affecting crops. This could lead to the development of eco-friendly pesticides that reduce reliance on synthetic chemicals .

Cosmetic Formulations

Due to its antioxidant properties and potential skin benefits (such as anti-aging effects), this compound is being considered for use in cosmetic formulations. It could help protect the skin from oxidative damage caused by UV radiation and pollution.

Biodegradable Materials

There is ongoing research into using compounds like this one in the development of biodegradable plastics and materials. Their natural origin and biodegradability make them suitable candidates for sustainable material science applications.

Case Studies and Research Findings

Mecanismo De Acción

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate exerts its effects through multiple molecular pathways. It directly reduces the expression of cytoskeletal protein actin in keloid fibroblasts by inhibiting the activity of intracellular molecules such as phosphorylated Akt, PI3K, and p38. This inhibition leads to reduced abnormal keloid migration and promotes wound healing . Additionally, madecassoside enhances collagen synthesis and angiogenesis, contributing to its wound healing properties .

Comparación Con Compuestos Similares

Compound from

- Formula : C₅₈H₉₄O₂₈ (MW: 1239.30 g/mol) .

- Key differences :

- Additional hydroxyl group on the triterpene core (8,11-dihydroxy vs. 8,10,11-trihydroxy in the target compound).

- A heptamethylated oxane sugar unit vs. hexamethylation in the target compound.

- ADMET : Higher predicted mitochondrial toxicity (76.25% vs. 72.50%) and acute oral toxicity (Class III, 79.45% probability) .

Barbinervic Acid (Compound 14 from )

- Activity : Inhibits Hedgehog signaling pathways, unlike the target compound’s predicted interactions with HSP90 and DNA topoisomerase IIα .

- Bioavailability : Lower polarity (logP ~1.2) due to lack of glycosylation, enhancing membrane permeability .

Functional Analogues in Other Classes

Hesperidin ()

Actividad Biológica

The compound , with the complex IUPAC name [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate , exhibits significant biological activity that has been the subject of various studies. This article aims to summarize the findings related to its biological effects based on diverse research sources.

The compound has a molecular formula of C34H46O18 and a molecular weight of 742.7 g/mol . Its structural complexity includes multiple hydroxyl groups and oxane rings which are often associated with biological activity in similar compounds.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant properties. For instance:

- Flavonoids , which share structural similarities with this compound due to their polyphenolic nature and hydroxyl groups have been shown to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Studies on structurally related compounds suggest that the presence of multiple hydroxyl groups enhances their ability to inhibit bacterial growth. For example:

Anti-inflammatory Effects

Compounds with similar configurations have also been investigated for anti-inflammatory effects:

- The presence of multiple hydroxyl groups is known to modulate inflammatory pathways. For instance:

Case Studies and Research Findings

- Cell Viability Assays :

- Flavonoid Interaction with Metal Ions :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C34H46O18 |

| Molecular Weight | 742.7 g/mol |

| Antioxidant Activity | Yes |

| Antimicrobial Activity | Yes |

| Anti-inflammatory Effects | Yes |

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural elucidation of this compound?

- Methodology : Employ high-resolution NMR (1H, 13C, HSQC, HMBC) to resolve stereochemistry and glycosidic linkages, complemented by X-ray crystallography for absolute configuration confirmation. Mass spectrometry (HRMS or MALDI-TOF) provides molecular weight validation. Computational tools like density functional theory (DFT) can predict vibrational spectra and optimize 3D conformations .

- Key Challenges : Overlapping signals in NMR due to multiple hydroxyl and methyl groups require advanced decoupling techniques or isotopic labeling.

Q. How can researchers address solubility challenges during purification?

- Methodology : Use gradient solvent systems (e.g., H2O/MeCN with 0.1% TFA) in reverse-phase HPLC. For hydrophobic aglycone moieties, employ micellar chromatography or derivatization (e.g., acetylation) to enhance solubility. Monitor purity via LC-MS and validate with 2D-TLC .

Q. What is the hypothesized role of the carbohydrate moiety in bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified glycosylation patterns. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., lectins or enzymes) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using HPLC-UV to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What factorial design approaches optimize glycosylation efficiency during synthesis?

- Methodology : Implement a Box-Behnken or central composite design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface modeling to identify optimal conditions. Validate with reaction yield and NMR/LC-MS purity data .

- Case Study : A 3^3 factorial design reduced side reactions in a similar glycoside synthesis by 40% through optimized donor-acceptor ratios .

Q. How can AI-driven simulations resolve contradictions in biological activity data?

- Methodology : Integrate multi-omics datasets (e.g., transcriptomics, metabolomics) with machine learning models (e.g., random forests or neural networks) to identify confounding variables. COMSOL Multiphysics can simulate cellular uptake kinetics, linking physicochemical properties to observed activity discrepancies .

Q. What quantum chemical methods improve reaction path prediction for large-scale synthesis?

- Methodology : Use DFT-based reaction path searches (e.g., Nudged Elastic Band method) to map energy barriers for critical steps like esterification or hydroxyl protection. Pair with molecular dynamics (MD) to assess solvent effects. ICReDD’s workflow combines these tools with experimental validation .

Q. How to design scalable process controls for reactor systems?

- Methodology : Apply CRDC’s RDF2050108 framework for dynamic process modeling. Use PID controllers coupled with real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) to adjust parameters (flow rate, mixing speed). Membrane separation technologies (RDF2050104) can enhance product recovery .

Data Integration and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.